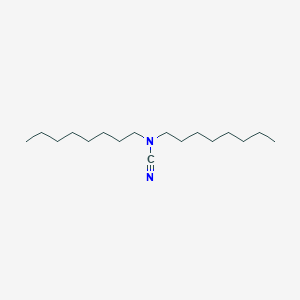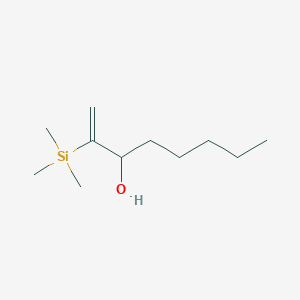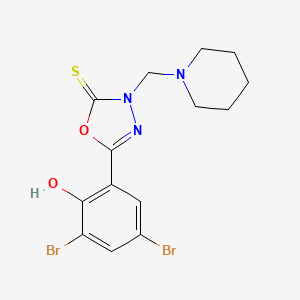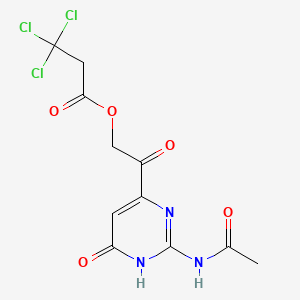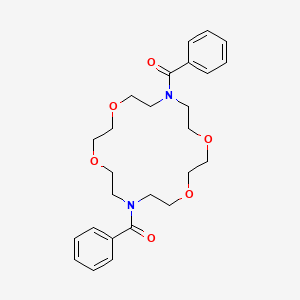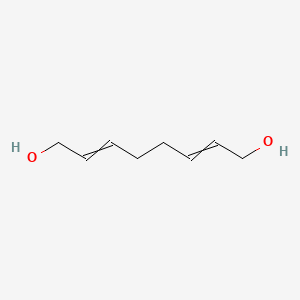
3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a cyclobutene ring substituted with tert-butoxy and phenylsulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one typically involves the cyclization of acyl ketene dithioacetals. This method is known for its efficiency and the ability to produce the desired compound in a one-pot reaction . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or hydrocarbons. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one involves its interaction with molecular targets through its functional groups. The phenylsulfanyl groups can participate in various chemical reactions, while the cyclobutene ring provides structural rigidity. The tert-butoxy group can influence the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one is unique due to the presence of both phenylsulfanyl and tert-butoxy groups, which impart distinct chemical properties
Propiedades
Número CAS |
79894-56-7 |
|---|---|
Fórmula molecular |
C20H20O2S2 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
3-[(2-methylpropan-2-yl)oxy]-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one |
InChI |
InChI=1S/C20H20O2S2/c1-20(2,3)22-17-18(23-14-10-6-4-7-11-14)16(21)19(17)24-15-12-8-5-9-13-15/h4-13,18H,1-3H3 |
Clave InChI |
LNAZQIUGAZGNAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C(=O)C1SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


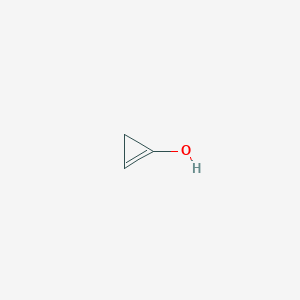

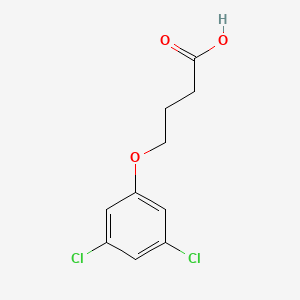

![1,1'-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B14424752.png)

![1-[4-(Phenoxymethyl)phenyl]azetidin-2-one](/img/structure/B14424772.png)
